Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate)

Description

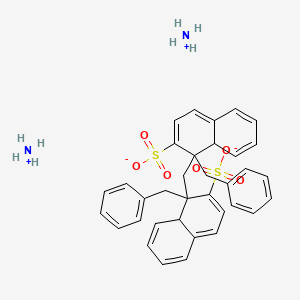

Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) is a complex organic salt characterized by a central methylene bridge linking two naphthalene sulphonate moieties, each substituted with phenylmethyl groups. The diammonium counterions enhance its solubility in polar solvents, making it suitable for applications in materials science, surfactants, or catalysis.

Properties

CAS No. |

84852-41-5 |

|---|---|

Molecular Formula |

C35H38N2O6S2 |

Molecular Weight |

646.8 g/mol |

IUPAC Name |

diazanium;1-benzyl-1-[(1-benzyl-2-sulfonato-8aH-naphthalen-1-yl)methyl]-8aH-naphthalene-2-sulfonate |

InChI |

InChI=1S/C35H32O6S2.2H3N/c36-42(37,38)32-21-19-28-15-7-9-17-30(28)34(32,23-26-11-3-1-4-12-26)25-35(24-27-13-5-2-6-14-27)31-18-10-8-16-29(31)20-22-33(35)43(39,40)41;;/h1-22,30-31H,23-25H2,(H,36,37,38)(H,39,40,41);2*1H3 |

InChI Key |

IXSLROFNESNUSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2(C3C=CC=CC3=CC=C2S(=O)(=O)[O-])CC4(C5C=CC=CC5=CC=C4S(=O)(=O)[O-])CC6=CC=CC=C6.[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Naphthalene

The initial step involves sulfonation of naphthalene to produce naphthalene-2-sulfonic acid. This is typically achieved by treating naphthalene with sulfuric acid under controlled temperature and pressure conditions. The process may include:

- Concentration of sulfuric acid solutions containing naphthalene sulfonic acids under vacuum at 25–100 mbar and temperatures below 100 °C to reduce water content.

- Subsequent heating at 150–200 °C to increase the content of naphthalene-2-sulfonic acid, as described in patented industrial processes.

This step ensures a high yield of the 2-sulfonic acid isomer, which is critical for the subsequent coupling reactions.

Benzylation of Naphthalene-2-sulfonic Acid

The sulfonated naphthalene is then benzylated to introduce phenylmethyl groups. This typically involves:

- Reaction with benzyl chloride or benzyl bromide under basic or acidic catalysis.

- Control of reaction conditions (temperature, solvent, catalyst) to achieve selective substitution at the desired positions on the naphthalene ring.

This step yields 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonic acid) precursors with phenylmethyl substituents.

Methylene Bridging

The key methylene bridge linking two naphthalene units is introduced by:

- Reacting two equivalents of the benzylated naphthalene-2-sulfonic acid with a methylene donor such as formaldehyde or paraformaldehyde.

- Acidic or basic catalysis to facilitate the formation of the methylene bridge at the 1,1' positions of the naphthalene rings.

This step forms the bis-substituted compound 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonic acid).

Neutralization to Diammonium Salt

The final step involves neutralizing the sulfonic acid groups with ammonia or ammonium hydroxide to form the diammonium salt:

- Controlled addition of ammonia solution to the acidic bis-sulfonic acid compound.

- Maintaining temperature around 80–85 °C to ensure complete neutralization and precipitation of the diammonium salt.

- Isolation by filtration and drying to obtain the pure diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) product.

Summary Table of Preparation Steps

| Step No. | Process Stage | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Sulfonation | Naphthalene + H2SO4, vacuum concentration, heating at 150–200 °C | Naphthalene-2-sulfonic acid |

| 2 | Benzylation | Benzyl chloride, catalyst, controlled temp | Phenylmethyl-substituted naphthalene-2-sulfonic acid |

| 3 | Methylene Bridging | Formaldehyde, acid/base catalyst | 1,1'-Methylenebis((phenylmethyl)naphthalene-2-sulphonic acid) |

| 4 | Neutralization to Diammonium | Ammonia solution, 80–85 °C | Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) |

Research Findings and Optimization Notes

- The sulfonation step is critical for isomer purity; vacuum concentration and temperature control prevent over-sulfonation and formation of undesired isomers.

- Benzylation requires precise stoichiometric control to avoid polysubstitution or side reactions.

- Methylene bridging efficiency depends on the formaldehyde source and catalyst; acidic conditions favor the formation of the methylene bridge.

- Neutralization must be carefully controlled to avoid incomplete salt formation or hydrolysis.

- Industrial processes optimize reaction times, pH, and temperature to maximize yield and purity, often employing continuous feed and controlled addition of reagents.

Chemical Reactions Analysis

Types of Reactions

Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized naphthalene derivatives.

Scientific Research Applications

Diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity

Mechanism of Action

The mechanism of action of diammonium 1,1’-methylenebis((phenylmethyl)naphthalene-2-sulphonate) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Diammonium Sulphonates

Diammonium 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) () shares the diammonium counterion and sulphonate functional groups. However, its benzothiazoline and azino moieties impart distinct redox activity, commonly utilized in antioxidant assays (e.g., DPPH radical scavenging). In contrast, the target compound’s naphthalene and phenylmethyl groups likely enhance aromatic stacking interactions, favoring applications in stabilizing colloidal systems or as ionic liquids.

Ionic Counterpart Analogs: Halide vs. Ammonium Salts

1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide () features a methylene-linked bipyridinium core with bromide counterions. The bipyridinium structure in enables redox activity and use in electrochromic devices, whereas the target’s naphthalene sulphonate may prioritize thermal stability and UV resistance.

Functional Group Analogs: Perfluoroalkyl Sulphonates

Perfluoroalkyl sulphonates, such as N-ethyl-N-(phosphonooxyethyl)perfluorooctanesulfonamide diammonium salt (CAS 67969-69-1, –4), share the diammonium counterion but incorporate perfluoroalkyl chains. These compounds exhibit extreme hydrophobicity and environmental persistence, leading to regulatory restrictions. In contrast, the target compound’s aromatic and non-fluorinated structure likely reduces bioaccumulation risks while maintaining surfactant efficacy.

| Property | Target Compound | Perfluorooctanesulfonamide Diammonium Salt |

|---|---|---|

| Hydrophobicity | Moderate (aromatic) | High (perfluoroalkyl) |

| Environmental Impact | Likely biodegradable | Persistent, regulated |

| Applications | Industrial surfactants | Waterproof coatings, firefighting foams |

| Reference |

Biological Activity

Diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate), with a CAS number of 84852-41-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C35H36N2O6S2

- Molecular Weight : 644.80 g/mol

- Structure : The compound features a complex structure characterized by two naphthalene sulfonate groups linked by a methylene bridge, which may contribute to its biological activity.

The biological activity of diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) is primarily attributed to its interaction with cellular components and potential modulation of enzymatic activities. The following mechanisms have been proposed based on available literature:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a significant role.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular responses.

- Cellular Uptake and Transport : The amphiphilic nature of the compound allows it to interact with cellular membranes, facilitating its uptake and subsequent biological effects.

Enzyme Interaction Studies

Research has indicated that compounds with sulfonate groups can influence enzyme activity. For instance, studies on related naphthalene sulfonates have shown that they can inhibit catalase and superoxide dismutase activities, leading to increased oxidative stress within cells . This suggests that diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) might similarly affect these enzymes.

Case Studies

While direct case studies specifically focusing on diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) are scarce, related compounds have been evaluated for their biological effects:

- Study on Antifungal Properties : A related naphthalene derivative demonstrated antifungal activity against various strains of Candida species. This raises the possibility that diammonium 1,1'-methylenebis((phenylmethyl)naphthalene-2-sulphonate) could exhibit similar properties .

Data Table

| Property | Value |

|---|---|

| CAS Number | 84852-41-5 |

| Molecular Formula | C35H36N2O6S2 |

| Molecular Weight | 644.80 g/mol |

| Antioxidant Activity | Potentially high (similar compounds) |

| Enzyme Interaction | Possible inhibition of catalase and SOD |

Q & A

Q. How to address discrepancies in reported toxicity data across species (e.g., human vs. rodent)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.